molecular formula C11H13N3O2S2 B2838251 Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate CAS No. 892272-58-1

Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate

Cat. No.: B2838251
CAS No.: 892272-58-1
M. Wt: 283.36
InChI Key: RGUDMEUVYOPXIH-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate is a thiophene-2-carboxylate derivative featuring a carbamothioyl group at the 3-position of the thiophene ring. The carbamothioyl substituent is further modified with a methyl group and a 2-cyanoethyl moiety. The methyl ester at the 2-position contributes to lipophilicity, influencing solubility and bioavailability.

Properties

IUPAC Name

methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S2/c1-14(6-3-5-12)11(17)13-8-4-7-18-9(8)10(15)16-2/h4,7H,3,6H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUDMEUVYOPXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C(=S)NC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate involves several steps. One common method is the reaction of 3-amino-2-thiophenecarboxylate with hydrazonoyl chlorides in the presence of triethylamine to yield the corresponding N-arylamidrazones . Another method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Industrial production methods often require precise control of temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl chlorides, triethylamine, and phosphorus pentasulfide . The major products formed from these reactions are N-arylamidrazones and aminothiophene derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C12H11N3O3SC_{12}H_{11}N_{3}O_{3}S and a molecular weight of approximately 341.4 g/mol. Its structure features a thiophene ring, which is known for its electronic properties that facilitate interactions with biological systems and materials.

Medicinal Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds possess anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate has been evaluated for its efficacy against various cancer cell lines. For instance, research demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent .

2. Antimicrobial Properties
Thiophene derivatives have also been explored for their antimicrobial activities. The presence of the cyanoethyl group enhances the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness against bacteria and fungi. In vitro studies have shown that this compound exhibits broad-spectrum antimicrobial activity, making it a candidate for developing new antibiotics .

3. Neuroprotective Effects
Preliminary research suggests that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer’s disease. The mechanism appears to involve the modulation of oxidative stress pathways, which are critical in neuronal damage and degeneration . Further studies are needed to elucidate the specific pathways involved.

Material Science Applications

1. Organic Electronics
The electronic properties of thiophene compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). This compound can be utilized as a semiconductor material due to its favorable charge transport characteristics . Research has shown that incorporating this compound into device architectures enhances overall efficiency.

2. Polymer Synthesis
This compound can serve as a building block in the synthesis of conducting polymers. The incorporation of thiophene units into polymer chains improves conductivity and thermal stability, making these materials suitable for various applications, including sensors and flexible electronics .

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values indicating potency .
Study 2Antimicrobial PropertiesShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria, highlighting potential as an antibiotic .
Study 3NeuroprotectionIndicated reduction in oxidative stress markers in neuronal cultures exposed to neurotoxic agents .
Study 4Organic ElectronicsEnhanced charge mobility when used in OLEDs, leading to improved device performance metrics .

Mechanism of Action

The mechanism of action of Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and carboxyl groups participate in various inter- and intra-molecular interactions, which contribute to its biological activity . These interactions are often mediated through hydrogen bonding and electrostatic interactions, which play a crucial role in its pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural analogs and their substituents:

Compound Name Substituents at 3-Position Key Functional Groups References
Target Compound [(2-cyanoethyl)(methyl)carbamothioyl]amino Carbamothioyl, cyanoethyl, methyl ester -
Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate (7) Dimethylamino methylidene, 3-methoxyphenyl Iminogroup, methoxyaryl
Methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate (2) Chlorosulfonyl, 4-fluoro (benzo[b]thiophene core) Sulfonyl chloride, fluoro
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Ethoxy, hydroxyphenyl (tetrahydrobenzo[b]thiophene) Hydroxyphenyl, tetrahydro ring
Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-thiophene-2-carboxylate 4,6-Dimethylpyrimidin-2-yl Heteroaromatic amino group
Methyl 3-[(thiophen-2-ylacetyl)amino]thiophene-2-carboxylate Thiophen-2-ylacetyl Thiophene-acetyl, methyl ester
Key Observations:
  • Electron Effects: The target compound’s cyanoethyl group is more electron-withdrawing than the methoxyphenyl group in compound 7 or the dimethylpyrimidinyl group in compound 14. This may enhance electrophilicity at the carbamothioyl sulfur, favoring nucleophilic attack .
  • Lipophilicity : The methyl ester in the target compound increases lipophilicity compared to ethyl esters (e.g., compound 6o) or hydroxyphenyl groups .
  • Synthetic Routes : Analogous compounds are synthesized via microwave-assisted reactions (compound 7, 99% yield ), Suzuki coupling (compound 9 ), or thioglycolic acid condensation (compound in ).

Physicochemical Properties

  • Solubility: The cyanoethyl group in the target compound likely improves water solubility compared to hydrophobic substituents like tert-butyl (compound 3 in ) but reduces it relative to hydroxyphenyl derivatives (compound 6o ).
  • Melting Points : While data for the target compound are unavailable, analogs with rigid substituents (e.g., compound 2 in , melting point 223–226°C) exhibit higher melting points than oily derivatives (e.g., compound 7 ).

Biological Activity

Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

\text{Methyl 3 2 cyanoethyl methyl carbamothioyl amino}thiophene-2-carboxylate}
  • Molecular Formula : C₁₁H₁₃N₃O₂S₂
  • Molecular Weight : 285.37 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including those involved in metabolic pathways. For instance, it has demonstrated inhibitory effects on tyrosinase, an enzyme critical for melanin production, making it a potential candidate for skin-whitening agents .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. Its thioamide group may play a crucial role in disrupting microbial cell walls or metabolic processes .
  • Anticancer Activity : There is emerging evidence that compounds with similar structures possess anticancer properties. The ability to induce apoptosis in cancer cells has been noted in related thiophene derivatives, suggesting potential applications in cancer therapy .

Antimicrobial Activity

A study conducted by Hamidian et al. (2013) evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .

Pathogen TypeMIC (µg/mL)
Staphylococcus aureus30
Escherichia coli25
Candida albicans40

Anticancer Potential

In a recent investigation into the anticancer properties of thiophene derivatives, this compound was tested against various cancer cell lines. The compound exhibited IC50 values indicating potent cytotoxicity:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)18

These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells .

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